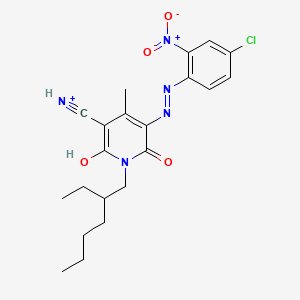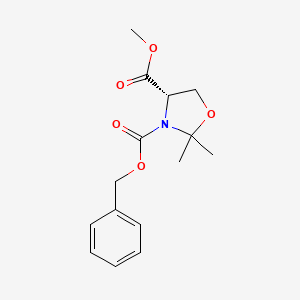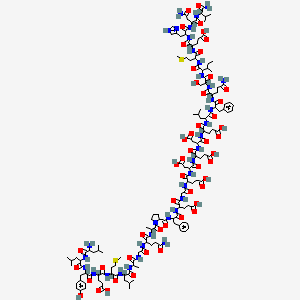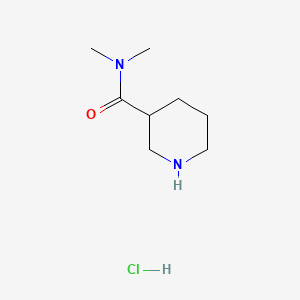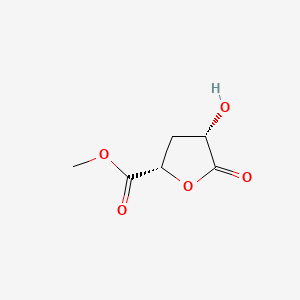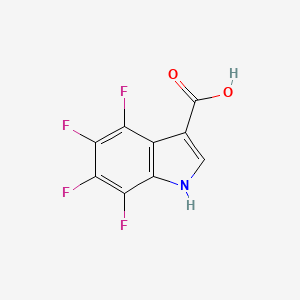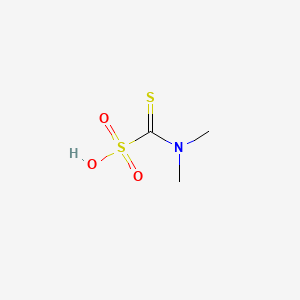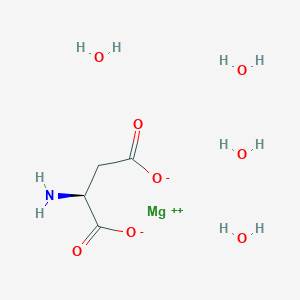
Aspartato de magnesio tetrahidratado
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Magnesiumaspartat-trihydrat, also known as magnesium aspartate trihydrate, is a magnesium salt of aspartic acid. It is commonly used as a mineral supplement to increase magnesium levels in the body. Magnesium is an essential micronutrient that plays a crucial role in various physiological processes, including muscle function, nerve transmission, and energy production .
Aplicaciones Científicas De Investigación
Magnesiumaspartat-trihydrat has several scientific research applications:
Mecanismo De Acción
Target of Action
Magnesium aspartate tetrahydrate is a magnesium salt of aspartic acid . It is commonly used as a mineral supplement to increase magnesium levels in the body . Magnesium is an essential micronutrient and plays a crucial role in over 300 enzymatic processes .
Mode of Action
For example, magnesium ions can stabilize the adenylyl cyclase complex and enhance its catalytic actions and production of cAMP .
Biochemical Pathways
Magnesium is involved in numerous biochemical pathways. It plays a role in energy production, oxidative phosphorylation, and glycolysis . Magnesium is also required for the synthesis of DNA and RNA, and the antioxidant glutathione . Furthermore, it plays a role in the active transport of calcium and potassium ions across cell membranes, a process critical for nerve impulse conduction, muscle contraction, and maintaining normal heart rhythm .
Pharmacokinetics
Magnesium aspartate tetrahydrate displays high oral bioavailability and water solubility compared to other magnesium salts such as magnesium citrate, magnesium carbonate, and magnesium oxide . This high bioavailability is due to the chelated structure of magnesium aspartate, which consists of a central magnesium ion bound by two aspartate anions .
Result of Action
The primary result of the action of magnesium aspartate tetrahydrate is an increase in magnesium levels in the body . This can help prevent or treat magnesium deficiency, which can cause symptoms such as loss of appetite, nausea, vomiting, fatigue, and weakness .
Action Environment
The action of magnesium aspartate tetrahydrate can be influenced by various environmental factors. For example, the absorption of magnesium from different preparations of magnesium supplements varies . Furthermore, long-term deficiency of magnesium may result from chronic alcoholism or some prescription drugs .
Análisis Bioquímico
Biochemical Properties
Magnesium aspartate tetrahydrate plays a pivotal role in numerous cellular processes, including enzymatic reactions, ion channel functions, metabolic cycles, and cellular signaling . The aspartate moiety contains a carboxyl group (-COOH), an amino group (-NH2), and a second carboxyl group, forming a dicarboxylic amino acid structure . This structure is responsible for the enhanced water solubility of magnesium aspartate compared to other magnesium salts .
Cellular Effects
Magnesium aspartate tetrahydrate is essential for maintaining physiological Mg^2+ levels in the body . Disturbances in intracellular Mg^2+ concentrations can result in delayed cell growth and metabolic defects . As magnesium is an essential micronutrient, the use of magnesium aspartate tetrahydrate as a supplement is intended to increase magnesium levels in the body .
Molecular Mechanism
The molecular mechanism of magnesium aspartate tetrahydrate involves the combination of the divalent magnesium cation (Mg^2+) and the dicarboxylic amino acid aspartate (C4H6NO4-) to form a compound with the chemical formula Mg(C4H6NO4)2 . The structure of magnesium aspartate consists of a central magnesium ion that is chelated, or bound, by two aspartate anions .
Temporal Effects in Laboratory Settings
It is known that magnesium aspartate tetrahydrate displays high oral bioavailability and water solubility , suggesting that it may be stable and effective over time in both in vitro and in vivo studies.
Dosage Effects in Animal Models
It is known that magnesium aspartate tetrahydrate is commonly used as a mineral supplement due to its high oral bioavailability , suggesting that it may have beneficial effects at various dosages.
Metabolic Pathways
Aspartate, the organic component of magnesium aspartate tetrahydrate, is the common precursor of the essential amino acids lysine, threonine, methionine, and isoleucine in higher plants . In addition, aspartate may also be converted to asparagine, in a potentially competing reaction .
Transport and Distribution
Given its high water solubility , it is likely that it can be easily transported and distributed within cells and tissues.
Subcellular Localization
Given its role as a mineral supplement intended to increase magnesium levels in the body , it is likely that it is localized in areas of the cell where magnesium is required, such as the mitochondria, which are involved in energy production.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Magnesiumaspartat-trihydrat can be synthesized by reacting aspartic acid with magnesium oxide in water. The reaction mixture is heated to facilitate the dissolution of the reactants. Upon cooling, the solution is filtered, and the filtrate is evaporated to obtain a dense residue of magnesium aspartate .
Industrial Production Methods
In industrial settings, magnesiumaspartat-trihydrat is produced using a similar method but on a larger scale. The process involves the use of organic solvents like acetone to precipitate the product, which increases the stability and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Magnesiumaspartat-trihydrat primarily undergoes complexation reactions due to the presence of the magnesium ion and the aspartate anion. It does not typically participate in oxidation or reduction reactions under normal conditions.
Common Reagents and Conditions
The synthesis of magnesiumaspartat-trihydrat involves reagents such as aspartic acid and magnesium oxide. The reaction is carried out in an aqueous medium with heating to ensure complete dissolution of the reactants .
Major Products Formed
The primary product formed from the reaction of aspartic acid and magnesium oxide is magnesiumaspartat-trihydrat. No significant by-products are typically observed in this reaction .
Comparación Con Compuestos Similares
Similar Compounds
- Magnesium citrate
- Magnesium oxide
- Magnesium sulfate
- Magnesium hydroxide
Uniqueness
Magnesiumaspartat-trihydrat is unique due to its high bioavailability and water solubility compared to other magnesium salts. The chelated structure of magnesiumaspartat-trihydrat enhances its absorption in the body, making it more effective as a dietary supplement .
Propiedades
Número CAS |
7018-07-7 |
|---|---|
Fórmula molecular |
C4H5MgNO4 |
Peso molecular |
155.39 g/mol |
Nombre IUPAC |
magnesium;(2S)-2-aminobutanedioate |
InChI |
InChI=1S/C4H7NO4.Mg/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2/t2-;/m0./s1 |
Clave InChI |
NFFJLMKHRCXLJO-DKWTVANSSA-L |
SMILES |
C(C(C(=O)[O-])N)C(=O)[O-].O.O.O.O.[Mg+2] |
SMILES isomérico |
C([C@@H](C(=O)[O-])N)C(=O)[O-].[Mg+2] |
SMILES canónico |
C(C(C(=O)[O-])N)C(=O)[O-].[Mg+2] |
Números CAS relacionados |
56-84-8 (Parent) |
Sinónimos |
MAGNESIUM DL-ASPARTATE; MAGNESIUM-DL-ASPARTATE TETRAHYDRATE; DL-MAGNESIUM ASPARTATE-4-HYDRATE; DL-ASPARTIC ACID MAGNESIUM SALT; DL-ASPARTIC ACID MAGNESIUM SALT TETRAHYDRATE; DL-AMINOSUCCINIC ACID, MG SALT, TETRAHYDRATE; DL-2-AMINOBUTANEDIOIC ACID, MG SALT, |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





